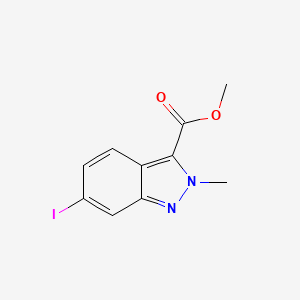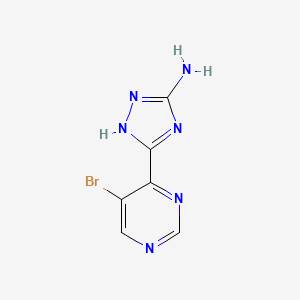
5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both triazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through a series of condensation reactions.
Bromination: The pyrimidine ring is then brominated using bromine or a brominating agent.
Formation of the Triazole Ring: The brominated pyrimidine is reacted with hydrazine derivatives to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the bromine substituent or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like sodium azide or various amines can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while substitution could introduce various functional groups at the bromine site.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the pyrimidine ring and bromine substituent.
5-Bromo-4-pyrimidinyl-1H-1,2,4-triazole: Lacks the amino group.
3-(5-Bromo-4-pyrimidinyl)-1H-1,2,4-triazole: Lacks the amino group at the 5-position.
Uniqueness
The presence of both the amino group and the brominated pyrimidine ring in 5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole makes it unique and potentially more versatile in its applications compared to similar compounds.
Propiedades
Fórmula molecular |
C6H5BrN6 |
|---|---|
Peso molecular |
241.05 g/mol |
Nombre IUPAC |
5-(5-bromopyrimidin-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H5BrN6/c7-3-1-9-2-10-4(3)5-11-6(8)13-12-5/h1-2H,(H3,8,11,12,13) |
Clave InChI |
OEFWYOUTEYPJGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)C2=NC(=NN2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)
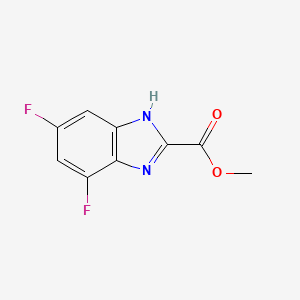
![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)

![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)
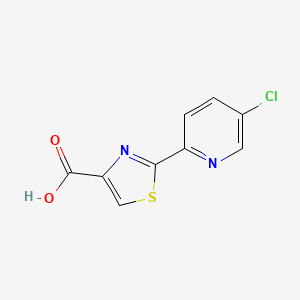
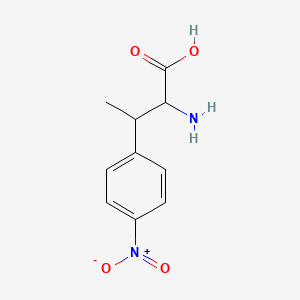
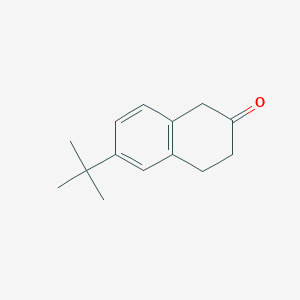
![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
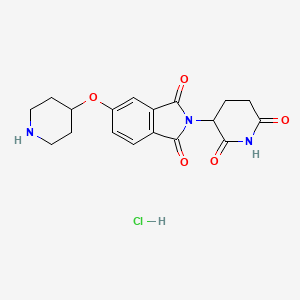
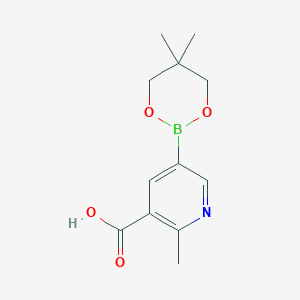
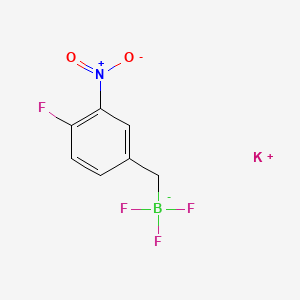
![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
